molecular formula C16H22N4O3S B2604018 2-Cyclopentyl-4-{[(dimethylsulfamoyl)amino]methyl}-1,2-dihydrophthalazin-1-one CAS No. 1448134-99-3

2-Cyclopentyl-4-{[(dimethylsulfamoyl)amino]methyl}-1,2-dihydrophthalazin-1-one

Cat. No.: B2604018
CAS No.: 1448134-99-3
M. Wt: 350.44
InChI Key: SRORIYNCYAZRII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-4-{[(dimethylsulfamoyl)amino]methyl}-1,2-dihydrophthalazin-1-one is a synthetic compound with the molecular formula C16H22N4O3S and a molecular weight of 350.44 g/mol. This compound was initially developed as an anti-cancer agent.

Scientific Research Applications

2-Cyclopentyl-4-{[(dimethylsulfamoyl)amino]methyl}-1,2-dihydrophthalazin-1-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly cancer.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the search results. industrial synthesis typically involves optimizing reaction conditions for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-4-{[(dimethylsulfamoyl)amino]methyl}-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-4-{[(dimethylsulfamoyl)amino]methyl}-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. As an anti-cancer agent, it may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation and survival. Detailed molecular targets and pathways are not explicitly mentioned in the search results.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopentyl-4-[(dimethylsulfamoylamino)methyl]-1-oxophthalazine: A similar compound with slight structural variations.

    Other Phthalazinone Derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

2-Cyclopentyl-4-{[(dimethylsulfamoyl)amino]methyl}-1,2-dihydrophthalazin-1-one is unique due to its specific functional groups and potential anti-cancer properties. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

2-cyclopentyl-4-[(dimethylsulfamoylamino)methyl]-1-oxophthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S/c1-19(2)24(22,23)17-11-15-13-9-5-6-10-14(13)16(21)20(18-15)12-7-3-4-8-12/h5-6,9-10,12,17H,3-4,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRORIYNCYAZRII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1=NN(C(=O)C2=CC=CC=C21)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.